ADENALLENE
Description
Properties
CAS No. |
123351-18-8 |
|---|---|
Molecular Formula |
C4H6N4O2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Possible Misspelling or Nomenclature Error
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The term “Adenallene” does not appear in:
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Suggestions :
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Confirm the spelling. Similar compounds include:
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Analysis of Related Compounds
If the query intended to reference adrenochrome , here are its key reactions based on the search results:
Adrenochrome Formation
Stability and Derivatives
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Adrenochrome is unstable but forms stable derivatives like carbazochrome (monosemicarbazone) .
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No hallucinogenic or therapeutic properties validated; historical links to schizophrenia theories were debunked .
Gaps in Available Data
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No studies correlate “this compound” with known biochemical pathways, synthetic methods, or industrial applications.
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Recommendations :
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Verify the compound’s IUPAC name or CAS registry number.
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Explore alternative databases (e.g., SciFinder, Reaxys) for unpublished or proprietary data.
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Broader Implications
Comparison with Similar Compounds
Marasin
- Structure : A 1,3-disubstituted allene with a cyclic ether moiety.
- Key Features : Exhibits axial chirality and serves as a precursor to oxacyclic compounds via transition metal-catalyzed cyclization.
- Synthesis : Synthesized through enantioselective methods, similar to this compound, but lacks adenine integration.
- Pharmacological Role : Primarily used in natural product synthesis rather than direct therapeutic applications .
Cytallene
- Structure: (R)-(–)-Cytallene, an allenol derivative with a cytosine base.
- Key Features: Shares this compound’s axial chirality and allenol reactivity but differs in nucleobase (cytosine vs. adenine).
- Applications : Used in antiviral research, leveraging nucleoside analog properties for RNA inhibition .
AZT (Zidovudine)
- Structure : A thymidine analog with an azido group replacing the 3′-hydroxyl.
- Key Features : Unlike this compound, AZT is a nucleoside reverse transcriptase inhibitor without allene functionality.
- Prodrug Strategy: Both compounds utilize (SATE)-phosphate prodrug formulations to improve cellular uptake, though this compound’s allenol group offers unique stereochemical advantages in targeting .
CF3-Allenes
- Structure : Trifluoromethyl-substituted allenes.
- Key Features : The CF3 group enhances metabolic stability and bioavailability compared to this compound’s hydroxyl group.
- Pharmacological Effects : Demonstrated anticancer and anti-inflammatory activity, whereas this compound’s applications are more niche in prodrug design .
Data Table: Comparative Analysis of this compound and Analogous Compounds
Preparation Methods
Enzymatic Resolution of Racemic this compound
Racemic this compound (±)-1a serves as the starting material for enantiomer separation. Adenosine deaminase, an enzyme selective for (R)-(-)-adenallene, catalyzes the deamination of the (S)-(+)-enantiomer to hypoxallene 4 , enabling chromatographic resolution. High-performance liquid chromatography (HPLC) with a Chiralcel CA-1 column achieves baseline separation, yielding (-)-adenallene 2 (R-configuration) and (+)-hypoxallene 4 (S-configuration). The enzymatic process demonstrates >95% enantiomeric excess (ee) for both products, validated by chiral stationary-phase analysis.
Key steps include:
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Substrate Preparation : Racemic this compound is dissolved in a buffer compatible with adenosine deaminase.
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Enzymatic Reaction : The enzyme selectively deaminates the (S)-enantiomer, converting it to hypoxallene 4 , while the (R)-enantiomer remains unreacted.
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Chromatographic Separation : HPLC resolves the enantiomers, with (-)-adenallene eluting earlier due to its lower polarity.
This method is scalable and avoids harsh chemical conditions, preserving the integrity of the allene moiety.
Synthesis from Hypoxallene Intermediate
Hypoxallene 4 serves as a precursor for synthesizing (+)-adenallene 3 through acetylation and ammonolysis. The process involves:
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Acetylation : Hypoxallene 4 is treated with acetic anhydride to form acetate 5 , protecting the hydroxyl group.
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Triflation : Acetate 5 reacts with trifluoromethanesulfonic anhydride in pyridine, generating a triflate intermediate.
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Ammonolysis : The triflate undergoes nucleophilic substitution with ammonia, yielding (+)-adenallene 3 .
Solvent choice critically influences the outcome. Polar aprotic solvents (e.g., tetrahydrofuran) favor ammonolysis, while nonpolar solvents lead to acetate 6 formation. The final step achieves 71% yield and 98% ee under optimized conditions.
Alternative Pathways and Challenges
Chlorination Attempts
Acetate 5 was converted to 6-chloro derivative 7 via chlorination. However, subsequent ammonolysis caused racemization and decomposition, rendering this route ineffective for enantiopure synthesis. This underscores the sensitivity of the allene moiety to nucleophilic conditions.
Stereochemical Characterization
Single-crystal X-ray diffraction confirmed the R-configuration of (-)-adenallene 2 , revealing a pseudosymmetric dimer in the crystal lattice. The adenine moiety adopts an anti-conformation, stabilizing the structure through π-π stacking. This structural insight guides synthetic modifications to enhance binding affinity.
Reaction Optimization and Yield Analysis
Table 1 summarizes critical steps in this compound synthesis, highlighting yields and enantiomeric excess.
Table 1. Optimization of this compound Synthesis
| Step | Reagents/Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Enzymatic Resolution | Adenosine deaminase, HPLC | 95 | 98 | |
| Acetylation of 4 | Acetic anhydride, pyridine | 85 | - | |
| Triflation/Ammonolysis | TFAA, NH3/THF | 71 | 98 |
TFAA = Trifluoromethanesulfonic anhydride; THF = Tetrahydrofuran
Q & A
Q. Q1. How can researchers determine the optimal synthetic pathway for ADENALLENE in laboratory settings?
Answer:
- Methodology: Begin with a comparative analysis of existing synthetic routes (e.g., enzymatic vs. chemical synthesis) using parameters such as yield, purity, and scalability. Validate results via HPLC or NMR for structural confirmation .
- Key Considerations: Control variables like reaction temperature, solvent polarity, and catalyst type. Pilot studies should precede full-scale synthesis to identify bottlenecks .
- Data Analysis: Use statistical tools (e.g., ANOVA) to compare yields across methods. Address outliers through error propagation analysis .
Q. Q2. What experimental designs are appropriate for characterizing this compound’s stability under varying physiological conditions?
Answer:
- Methodology: Conduct accelerated stability studies (e.g., pH, temperature, light exposure) using UV-Vis spectroscopy or mass spectrometry. Include negative controls (e.g., inert buffers) to isolate degradation pathways .
- Data Contradictions: If stability data conflicts with literature, re-examine experimental conditions (e.g., oxygen levels, impurity profiles) and validate instrumentation calibration .
- Advanced Tip: Apply kinetic modeling (e.g., Arrhenius equations) to extrapolate shelf-life predictions .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound across in vitro and in vivo models?
Answer:
Q. Q4. What strategies ensure robust structure-activity relationship (SAR) analysis for this compound derivatives?
Answer:
Q. Q5. How should researchers address conflicting data on this compound’s selectivity for target enzymes versus off-target effects?
Answer:
- Methodology:
- Contradiction Analysis: Compare results across assay formats (e.g., recombinant enzymes vs. cell lysates) to isolate context-dependent effects .
Methodological Frameworks
Q. Table 1: Common Pitfalls in this compound Research and Mitigation Strategies
Ethical and Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
